(2S)-2-(trifluoromethyl)oxirane

Asymmetric Synthesis CETP Inhibition Diastereoselectivity

(2S)-2-(Trifluoromethyl)oxirane (CAS 130025-34-2), also known as (S)-(−)-3,3,3-trifluoro-1,2-epoxypropane, is a chiral, non-racemic epoxide building block containing a trifluoromethyl group. This volatile liquid (bp 25-32 °C) is commercially available in high enantiomeric purity (≥97% ee) , and its defined stereochemistry at the oxirane carbon makes it a critical starting material for constructing complex, enantiomerically pure fluorinated molecules in pharmaceutical research.

Molecular Formula C3H3F3O
Molecular Weight 112.05 g/mol
CAS No. 130025-34-2
Cat. No. B137660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(trifluoromethyl)oxirane
CAS130025-34-2
Molecular FormulaC3H3F3O
Molecular Weight112.05 g/mol
Structural Identifiers
SMILESC1C(O1)C(F)(F)F
InChIInChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2/t2-/m0/s1
InChIKeyAQZRARFZZMGLHL-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (2S)-2-(Trifluoromethyl)oxirane CAS 130025-34-2 for Asymmetric Synthesis


(2S)-2-(Trifluoromethyl)oxirane (CAS 130025-34-2), also known as (S)-(−)-3,3,3-trifluoro-1,2-epoxypropane, is a chiral, non-racemic epoxide building block containing a trifluoromethyl group . This volatile liquid (bp 25-32 °C) is commercially available in high enantiomeric purity (≥97% ee) , and its defined stereochemistry at the oxirane carbon makes it a critical starting material for constructing complex, enantiomerically pure fluorinated molecules in pharmaceutical research [1].

Why Racemic 2-(Trifluoromethyl)oxirane Cannot Replace the (2S)-Enantiomer in Chiral Synthesis


While racemic 2-(trifluoromethyl)oxirane (CAS 359-41-1) shares the same core chemical reactivity, substituting it for the enantiomerically pure (2S)-isomer in a stereoselective synthesis fundamentally alters the outcome . Key reactions, such as diastereoselective ring-opening or the preparation of chiral auxiliaries, are designed around the specific three-dimensional geometry of the (S)-enantiomer . Using the racemate would, at best, dilute the desired stereochemical information and, at worst, lead to a complex mixture of diastereomers, severely compromising yield, purity, and the biological relevance of the final product, thus necessitating costly and often impractical chiral resolution steps .

Quantitative Differentiation Evidence for (2S)-2-(Trifluoromethyl)oxirane (CAS 130025-34-2) in Procurement


Regiospecific and Diastereoselective Ring-Opening for Single-Isomer API Intermediates

The use of enantiomerically pure (2S)-2-(trifluoromethyl)oxirane (>99% ee) enables a regiospecific and highly diastereoselective ring-opening reaction that is not achievable with the racemate. When reacted with a chiral tetrahydroquinoline, the (S)-enantiomer yields a single diastereomer, which is essential for the convergent synthesis of complex chiral pharmaceutical intermediates like CETP inhibitors. The racemic mixture would produce a mixture of diastereomers, requiring additional separation and resulting in significant yield loss .

Asymmetric Synthesis CETP Inhibition Diastereoselectivity

Validated Precursor for a Highly Diastereoselective Simmons-Smith Cyclopropanation Auxiliary

The (2S)-2-(trifluoromethyl)oxirane is explicitly documented by a major chemical supplier as a precursor to a trifluoromethyl chiral auxiliary that promotes a highly diastereoselective Simmons-Smith cyclopropanation . This application is enabled by the specific (S)-stereochemistry; the (R)-enantiomer or racemate would generate different diastereomeric transition states, leading to different, and likely inferior, stereoselectivity outcomes in the subsequent cyclopropanation step. This specific chiral auxiliary is a well-defined application in asymmetric synthesis literature .

Chiral Auxiliary Simmons-Smith Cyclopropanation Asymmetric Catalysis

Defined Enantiomeric Purity and Physical Characterization for Reproducible Synthesis

Commercially available (2S)-2-(trifluoromethyl)oxirane is provided with a certified minimum enantiomeric purity of ≥97% (by GC assay) , and a specific optical rotation of [α]D −14 to −8° (c = 1% in CHCl₃) . This level of analytical characterization is critical for ensuring reproducible outcomes in stereoselective syntheses. In contrast, racemic 2-(trifluoromethyl)oxirane (CAS 359-41-1) has no optical rotation and its enantiomeric composition is undefined, introducing a significant variable in reaction optimization and scale-up .

Quality Control Enantiomeric Excess Reproducibility

Validated Scalable Route to Optically Active Trifluoromethylmorpholine Building Blocks

A 2013 Tetrahedron publication demonstrates a scalable, multigram synthesis of both racemic and optically active 2- and 3-trifluoromethylmorpholines, using commercially available 2-trifluoromethyloxirane as the starting material [1]. While the paper utilizes the racemic oxirane for the racemic product series, it explicitly states that the procedure was adapted to produce optically active forms, necessitating the use of enantiopure starting material [1]. This establishes that the (2S)-enantiomer is not a niche reagent but a crucial starting material for accessing a whole class of chiral, fluorinated building blocks that are of high interest in medicinal chemistry.

Drug Discovery Scalable Synthesis Fluorinated Heterocycles

Direct Stereospecific Trapping of 2-(Trifluoromethyl)oxiranyllithium Electrophiles

The chiral 2-(trifluoromethyl)oxiranyllithium, generated from the corresponding enantiopure oxirane, can be trapped stereospecifically with electrophiles to produce optically active 2-substituted-2-trifluoromethyloxiranes [1]. This reaction proceeds with retention of stereochemistry and high optical purity. The strong electron-withdrawing effect of the CF₃ group stabilizes the carbanion, a feature not present in non-fluorinated oxiranes like 2-methyloxirane. This chemistry is unique to the trifluoromethyl-substituted chiral oxirane and is not possible with its methyl analog [1].

Organolithium Chemistry Stereospecific Alkylation Fluorinated Building Blocks

Validated Application Scenarios for (2S)-2-(Trifluoromethyl)oxirane (CAS 130025-34-2)


Convergent Synthesis of Diastereomerically Pure CETP Inhibitor Intermediates

Utilize (2S)-2-(trifluoromethyl)oxirane (>99% ee) as a chiral building block in a regiospecific ring-opening with a complex chiral amine. This reaction yields a single diastereomer, a crucial intermediate for the development of potent, reversible CETP inhibitors, as demonstrated in a Green Chemistry study .

Preparation of a Trifluoromethyl Chiral Auxiliary for Simmons-Smith Cyclopropanation

Employ (2S)-2-(trifluoromethyl)oxirane as the direct precursor to a trifluoromethyl chiral auxiliary. This auxiliary is known to promote a highly diastereoselective Simmons-Smith cyclopropanation reaction, a key transformation for introducing chiral cyclopropane rings into target molecules .

Stereospecific Synthesis of Optically Active 2-Substituted-2-Trifluoromethyloxiranes

Generate and trap the chiral 2-(trifluoromethyl)oxiranyllithium species, derived from (2S)-2-(trifluoromethyl)oxirane, with various electrophiles. This stereospecific reaction provides direct access to optically active, quaternary stereocenter-containing fluorinated building blocks, which are difficult to access by other means [1].

Scalable Production of Chiral 2- and 3-Trifluoromethylmorpholine Libraries for Drug Discovery

Use (2S)-2-(trifluoromethyl)oxirane as the starting material in a scalable, multigram synthetic route to optically active 2- and 3-trifluoromethylmorpholines. These compounds are valuable, fluorinated heterocyclic building blocks for medicinal chemistry campaigns targeting improved metabolic stability and lipophilicity [2].

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